molecular formula C7H18Cl2N2 B6246734 methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride CAS No. 2408972-98-3

methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride

Cat. No.: B6246734
CAS No.: 2408972-98-3
M. Wt: 201.1
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Description

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride typically involves the reaction of 1-methylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 1-methylpyrrolidine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

    Procedure: Formaldehyde is added dropwise to a solution of 1-methylpyrrolidine in water, followed by the addition of hydrogen chloride gas. The mixture is stirred for several hours to complete the reaction.

    Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may act as an agonist or antagonist at neurotransmitter receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-(2-aminoethyl)pyrrolidine
  • (S)-(-)-1-Methyl-2-pyrrolidinemethanol
  • 1-(1-Methylpyrrolidin-2-yl)methanamine

Uniqueness

Methyl[(1-methylpyrrolidin-2-yl)methyl]amine dihydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. Its dihydrochloride form enhances its solubility and handling properties, making it suitable for various applications.

Properties

CAS No.

2408972-98-3

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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